molecular formula C19H12ClF2N5O2S B2795229 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 946365-90-8

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2795229
CAS No.: 946365-90-8
M. Wt: 447.84
InChI Key: ZODXKBBSTAGKQN-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a thioether linkage (-S-), and an acetamide group substituted with a 2,4-difluorophenyl moiety. Key structural attributes include:

  • Thioether bridge, which may influence electronic properties and metabolic stability compared to oxygen-based analogs.
  • 2,4-Difluorophenyl acetamide, contributing to steric and electronic effects that modulate target binding affinity.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5O2S/c20-10-1-4-12(5-2-10)27-17-13(8-23-27)18(29)26-19(25-17)30-9-16(28)24-15-6-3-11(21)7-14(15)22/h1-8H,9H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODXKBBSTAGKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S with a molecular weight of approximately 439.92 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is significant in drug design for targeting various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives similar to the compound have been synthesized and evaluated for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). Research demonstrated that certain derivatives exhibited potent anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values indicating significant cytotoxic effects .

Table 1: Anti-proliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56
Erlotinib (control)A549Comparable
Erlotinib (control)HCT-116Comparable

These findings suggest that the compound may possess similar properties due to its structural analogies with known EGFR inhibitors.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that compounds like 12b can increase the BAX/Bcl-2 ratio significantly, promoting apoptosis in cancer cells . Flow cytometric analyses indicated that these compounds could arrest the cell cycle at the S and G2/M phases, further contributing to their anti-cancer efficacy.

Additional Biological Activities

Beyond anticancer properties, other studies have explored the broader pharmacological profiles of related pyrazolo[3,4-d]pyrimidine compounds. Some derivatives have been investigated for their antibacterial and antifungal activities, highlighting the versatility of this chemical scaffold in drug development .

Case Studies

Several case studies have focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Study on EGFR Inhibition : A study synthesized multiple derivatives and tested them against wild-type and mutant EGFRs. The most promising derivative showed an IC50 value of 0.016 µM against wild-type EGFR and demonstrated significant activity against the T790M mutant .
  • Anticonvulsant Activity : Another research effort synthesized thio-acetamide derivatives based on similar scaffolds and evaluated their anticonvulsant properties, indicating a potential for diverse therapeutic applications beyond oncology .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity : Compounds with similar structures have shown efficacy against various viral infections by inhibiting viral replication mechanisms. For instance, pyrazolo derivatives have demonstrated antiviral effects against Hepatitis C virus (HCV) with IC50 values around 32.2 μM .

Anticancer Properties : The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been well documented. Studies have reported significant cytotoxic effects against several cancer cell lines. For example, one derivative exhibited IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects : Certain derivatives are noted for their ability to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activity associated with related compounds:

StudyCompoundActivityIC50 Value
Pyrazolo[3,4-d]pyrimidine derivativeAntiviral (HCV)32.2 μM
Pyrazolo derivativeAnticancer (A549)8.21 μM
Mercapto-substituted 1,2,4-triazolesAnticancer (HCT-116)6.2 μM
Pyrazolo derivativesAnti-inflammatoryVaries

These findings underscore the potential for structural modifications within the pyrazolo framework to enhance biological activity.

Applications in Drug Development

The compound's structure makes it a candidate for further development in drug discovery programs targeting various diseases:

  • Oncology : Its anticancer properties suggest potential applications in developing novel chemotherapeutic agents.
  • Virology : The antiviral activity presents opportunities for creating treatments for viral infections.
  • Inflammatory Diseases : Its anti-inflammatory properties could lead to new therapies for conditions such as arthritis or other inflammatory disorders.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Core Structure Substituents Melting Point (°C) Key Data/Findings
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Cl-phenyl (pyrazole), S-linkage, 2,4-F2-phenyl (acetamide) Not Reported Hypothesized enhanced lipophilicity and metabolic stability due to thioether .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide () Pyrimidinone 4-CH3-pyrimidine, S-linkage, 4-Cl-phenyl (acetamide) >282 High thermal stability; 1H NMR confirms thioacetamide conformation .
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide () Pyrazolo[3,4-d]pyrimidinone 4-F-phenyl (acetamide), 3-CH3-pyrazole, phenyl (pyrimidinone) Not Reported Structural similarity suggests potential shared kinase inhibition mechanisms .
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Pyrazolo[3,4-d]pyrimidinone + chromenone Complex fluorinated chromenone, F-phenyl substituents 302–304 Mass: 571.198 (M+1); high melting point indicates strong crystal packing .

Key Comparative Insights

Core Structure Variations: The pyrazolo[3,4-d]pyrimidinone core (target compound, –4) is associated with kinase inhibition, while pyrimidinone derivatives () may prioritize different biological targets due to altered electronic profiles . The chromenone hybrid in introduces a fused aromatic system, likely enhancing DNA intercalation or topoisomerase inhibition .

Thioether vs. Ether Linkages: The thioether in the target compound may confer resistance to oxidative metabolism compared to oxygen-linked analogs (e.g., ), though this requires experimental validation .

Thermal and Physicochemical Properties: The pyrimidinone derivative () exhibits a melting point >282°C, attributed to hydrogen bonding from the pyrimidinone NH and acetamide groups . Fluorinated analogs () show even higher melting points (302–304°C), likely due to increased molecular rigidity and halogen-mediated crystal packing .

Q & A

Basic: What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-chlorophenyl derivatives with thioacetamide precursors under basic conditions (e.g., triethylamine) .
  • Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution or acylation reactions. For example, coupling the pyrazolo-pyrimidine intermediate with 2,4-difluorophenylacetamide derivatives in the presence of catalysts like DCC (dicyclohexylcarbodiimide) .
  • Key conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming substitution patterns. For example, the pyrazolo-pyrimidine core protons resonate at δ 12.48–10.22 ppm (DMSO-d₆), while aromatic protons from chlorophenyl/difluorophenyl groups appear at δ 7.32–7.56 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 487.08) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) and detects regioisomeric impurities arising from incomplete cyclization .

Basic: What biological activities are associated with the pyrazolo[3,4-d]pyrimidine scaffold in this compound?

The core structure is linked to:

  • Kinase inhibition : Binding to ATP pockets in kinases (e.g., DAPK1, ZIPK) via hydrogen bonding with the pyrimidine carbonyl and hydrophobic interactions with chlorophenyl/difluorophenyl groups .
  • Anticancer activity : Demonstrated in vitro against leukemia (IC₅₀ ~1.2 μM) and breast cancer cell lines (MCF-7, IC₅₀ ~2.8 μM) via apoptosis induction .
  • Anti-inflammatory effects : Inhibition of COX-2 and TNF-α in macrophage models .

Advanced: How can synthesis yields be optimized for the thioacetamide coupling step?

  • DoE (Design of Experiments) : Use response surface methodology to optimize variables:
    • Catalyst loading (e.g., 10–20 mol% Pd(OAc)₂) .
    • Solvent polarity : Higher yields in polar aprotic solvents (DMF > THF) due to better intermediate stabilization .
    • Temperature gradient : Gradual heating (40°C → 80°C) reduces side reactions like disulfide formation .
  • In-line monitoring : Employ flow chemistry with real-time FTIR to track reaction progress and adjust parameters dynamically .

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Structural validation : Confirm batch-to-batch consistency using X-ray crystallography (e.g., SHELXL refinement) to rule out polymorphic variations affecting bioactivity .
  • Assay standardization : Compare protocols for kinase inhibition (e.g., ATP concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP levels (1 mM vs. 100 μM) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Core modifications :
    • Replace 4-chlorophenyl with 4-fluorophenyl to evaluate halogen effects on kinase selectivity .
    • Substitute the thioacetamide sulfur with sulfoxide/sulfone to assess oxidation-state impacts on potency .
  • Side-chain variations :
    • Introduce methyl/methoxy groups on the difluorophenyl ring to modulate logP and blood-brain barrier penetration .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., PDB: 4HX3 for DAPK1) .

Advanced: How to determine the crystal structure of this compound, and what challenges are expected?

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα, λ=1.5418 Å) at 100 K to minimize thermal motion .
  • Refinement with SHELXL :
    • Address disorder in the difluorophenyl group using PART and SIMU instructions .
    • Apply TWIN commands if pseudo-merohedral twinning is detected (common in triclinic systems) .
  • Challenges : Low crystal quality due to flexible thioacetamide linker; optimize crystallization via vapor diffusion (acetonitrile/water) .

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